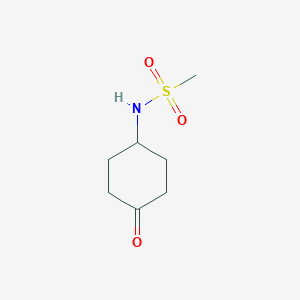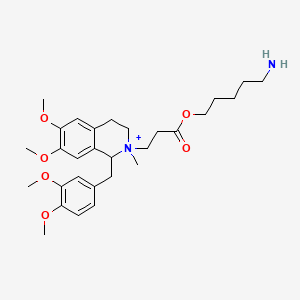
2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium is a synthetic compound that belongs to the class of non-depolarizing neuromuscular blocking agents. It is used primarily in medical settings to induce muscle relaxation during surgical procedures and mechanical ventilation. The compound works by blocking the transmission of nerve impulses to the muscles, thereby causing temporary paralysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-oxopropylamine with 5-aminopentanol in the presence of a suitable catalyst to form the intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or potassium permanganate to introduce the oxo group.
Coupling Reaction: The oxidized intermediate is then coupled with atracurium to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch Processing: The synthesis is typically performed in batch reactors where the reactants are added in a specific sequence, and the reaction is allowed to proceed to completion.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity, potency, and safety.
化学反応の分析
Types of Reactions
2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation Products: Oxo derivatives with increased oxidation states.
Reduction Products: Amine derivatives with reduced oxidation states.
Substitution Products: Compounds with substituted functional groups.
科学的研究の応用
2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies involving neuromuscular transmission and muscle physiology.
Medicine: Used in clinical research to develop new neuromuscular blocking agents and to study their pharmacokinetics and pharmacodynamics.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium involves the following steps:
Binding to Nicotinic Acetylcholine Receptors: The compound binds to nicotinic acetylcholine receptors at the neuromuscular junction, preventing the binding of acetylcholine.
Inhibition of Nerve Impulse Transmission: By blocking the receptors, the compound inhibits the transmission of nerve impulses to the muscles, leading to muscle relaxation and paralysis.
Reversal of Effects: The effects of the compound can be reversed by administering acetylcholinesterase inhibitors, which increase the levels of acetylcholine at the neuromuscular junction.
類似化合物との比較
2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium can be compared with other neuromuscular blocking agents such as:
Atracurium: Similar in structure but lacks the 3-oxopropyl group.
Cisatracurium: An isomer of atracurium with a different pharmacokinetic profile.
Vecuronium: A non-depolarizing neuromuscular blocking agent with a different chemical structure.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties, such as a different onset of action and duration of effect compared to other neuromuscular blocking agents.
List of Similar Compounds
- Atracurium
- Cisatracurium
- Vecuronium
- Pancuronium
- Rocuronium
特性
分子式 |
C29H43N2O6+ |
|---|---|
分子量 |
515.7 g/mol |
IUPAC名 |
5-aminopentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C29H43N2O6/c1-31(15-12-29(32)37-16-8-6-7-13-30)14-11-22-19-27(35-4)28(36-5)20-23(22)24(31)17-21-9-10-25(33-2)26(18-21)34-3/h9-10,18-20,24H,6-8,11-17,30H2,1-5H3/q+1 |
InChIキー |
YHMFSOFHBPQIEP-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


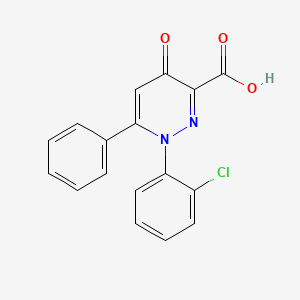
![N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)
![Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate](/img/structure/B13857999.png)




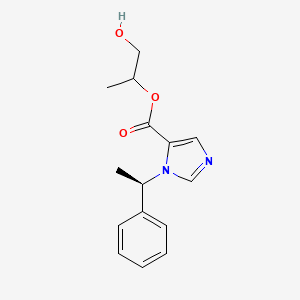
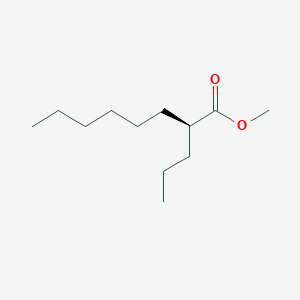

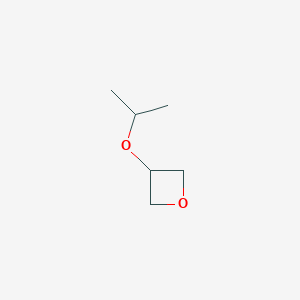
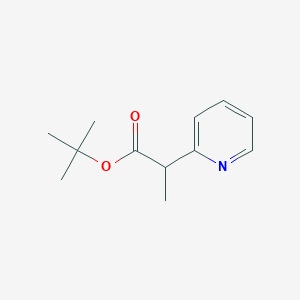
![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
